molecular formula C9H6BrF2N3 B13220925 6-Bromo-5,8-difluoroquinoline-3,4-diamine

6-Bromo-5,8-difluoroquinoline-3,4-diamine

Cat. No.: B13220925
M. Wt: 274.06 g/mol
InChI Key: KHDMPHCZACEITB-UHFFFAOYSA-N
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Description

6-Bromo-5,8-difluoroquinoline-3,4-diamine: is a chemical compound with the molecular formula C9H6BrF2N3 and a molecular weight of 274.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoroquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives followed by amination. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,8-difluoroquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline oxides or reduced quinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-5,8-difluoroquinoline-3,4-diamine is used as a building block for synthesizing more complex organic molecules. It is valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The exact mechanism of action of 6-Bromo-5,8-difluoroquinoline-3,4-diamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Comparison: 6-Bromo-5,8-difluoroquinoline-3,4-diamine is unique due to the presence of both bromine and fluorine atoms at specific positions on the quinoline ring, along with two amino groups. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H6BrF2N3

Molecular Weight

274.06 g/mol

IUPAC Name

6-bromo-5,8-difluoroquinoline-3,4-diamine

InChI

InChI=1S/C9H6BrF2N3/c10-3-1-4(11)9-6(7(3)12)8(14)5(13)2-15-9/h1-2H,13H2,(H2,14,15)

InChI Key

KHDMPHCZACEITB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(C(=C2C(=C1Br)F)N)N)F

Origin of Product

United States

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